3-Ethoxy-5-iodo-4-methoxybenzoic acid
CAS No.: 723245-48-5
Cat. No.: VC21459689
Molecular Formula: C10H11IO4
Molecular Weight: 322.1g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 723245-48-5 |
|---|---|
| Molecular Formula | C10H11IO4 |
| Molecular Weight | 322.1g/mol |
| IUPAC Name | 3-ethoxy-5-iodo-4-methoxybenzoic acid |
| Standard InChI | InChI=1S/C10H11IO4/c1-3-15-8-5-6(10(12)13)4-7(11)9(8)14-2/h4-5H,3H2,1-2H3,(H,12,13) |
| Standard InChI Key | ABXXMWQVGJATSP-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C(=CC(=C1)C(=O)O)I)OC |
| Canonical SMILES | CCOC1=C(C(=CC(=C1)C(=O)O)I)OC |
Introduction
3-Ethoxy-5-iodo-4-methoxybenzoic acid is a complex organic compound with a molecular formula of C10H11IO4 and a molecular weight of approximately 322.098 g/mol . It is a derivative of benzoic acid, modified with ethoxy, iodo, and methoxy groups. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.
Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 723245-48-5 |
| Molecular Formula | C10H11IO4 |
| Molecular Weight | 322.098 g/mol |
| IUPAC Name | 3-ethoxy-5-iodo-4-methoxybenzoic acid |
| SMILES | Not explicitly provided in the search results |
Synthesis and Applications
This compound may be used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical or materials science applications. The presence of the iodo group allows for further modification through cross-coupling reactions, which are common in organic synthesis.
Availability and Handling
3-Ethoxy-5-iodo-4-methoxybenzoic acid is available from chemical suppliers with a purity of 98% . Handling requires standard precautions for organic compounds, including storage in a cool, dry place and protection from light.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume